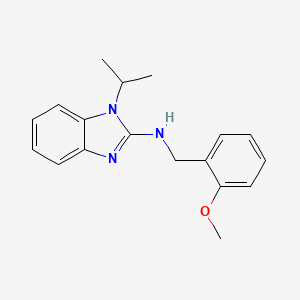
3-(2-chlorophenyl)-N-ethyl-N-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-ethyl-N-phenylacrylamide is a chemical compound that belongs to the class of acrylamide derivatives. It is commonly known as CPEP and is widely used in scientific research for its unique properties.
Aplicaciones Científicas De Investigación
CPEP has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. CPEP has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been studied for its potential anti-cancer properties, as it inhibits the growth of cancer cells in vitro.
Mecanismo De Acción
CPEP exerts its effects by binding to the active site of PTP1B, which prevents its dephosphorylation of insulin receptor substrate-1 (IRS-1). This leads to an increase in insulin signaling, which results in improved glucose uptake and utilization by cells. CPEP has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
CPEP has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces blood glucose levels and improves lipid metabolism. In addition, CPEP has been shown to induce apoptosis in cancer cells and inhibit their growth. However, the exact biochemical and physiological effects of CPEP are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPEP in lab experiments is its potency as a PTP1B inhibitor. It is also relatively easy to synthesize and purify. However, CPEP has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dosing and handling are required when using CPEP in lab experiments.
Direcciones Futuras
There are several future directions for the study of CPEP. One area of research is the development of more potent and selective PTP1B inhibitors based on the structure of CPEP. Another area of research is the investigation of the anti-cancer properties of CPEP and its potential use in cancer therapy. Additionally, the exact biochemical and physiological effects of CPEP need to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-N-ethyl-N-phenylacrylamide involves the reaction of 2-chlorobenzonitrile with ethyl acrylate in the presence of a base. The resulting product is then subjected to a reaction with phenylamine to yield the final product. This synthesis method has been optimized to produce high yields of pure CPEP.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-ethyl-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-2-19(15-9-4-3-5-10-15)17(20)13-12-14-8-6-7-11-16(14)18/h3-13H,2H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJSOJRAVJISNN-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5733747.png)

![methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B5733766.png)


![ethyl 3-cyclohexyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5733781.png)

![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733802.png)

![7-oxo-7H-furo[3,2-g]chromen-4-yl acetate](/img/structure/B5733811.png)


![5-[(3-carboxypropanoyl)amino]-2-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5733843.png)